(3R)-3-Amino-3-(furan-3-YL)propanamide

Chiral resolution Enantioselective synthesis β-Amino amide

(3R)-3-Amino-3-(furan-3-YL)propanamide (CAS 1344960-45-7) is a chiral, non-proteinogenic β-amino acid derivative comprising a propanamide backbone with a primary amine at the 3-position and a furan ring attached at the 3-yl position, possessing a molecular formula of C₇H₁₀N₂O₂ and a molecular weight of 154.17 g/mol. The (R)-absolute configuration, combined with the furan-3-yl (rather than furan-2-yl) substitution pattern, defines its stereoelectronic character and distinguishes it from both its enantiomer and positional isomers within the broader class of heteroaryl β-amino amides.

Molecular Formula C7H10N2O2
Molecular Weight 154.17 g/mol
Cat. No. B13309074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R)-3-Amino-3-(furan-3-YL)propanamide
Molecular FormulaC7H10N2O2
Molecular Weight154.17 g/mol
Structural Identifiers
SMILESC1=COC=C1C(CC(=O)N)N
InChIInChI=1S/C7H10N2O2/c8-6(3-7(9)10)5-1-2-11-4-5/h1-2,4,6H,3,8H2,(H2,9,10)/t6-/m1/s1
InChIKeyYUNCSKKLFKXBIR-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3R)-3-Amino-3-(furan-3-YL)propanamide: Stereochemically-Defined Heteroaryl β-Amino Amide for Specialized Procurement


(3R)-3-Amino-3-(furan-3-YL)propanamide (CAS 1344960-45-7) is a chiral, non-proteinogenic β-amino acid derivative comprising a propanamide backbone with a primary amine at the 3-position and a furan ring attached at the 3-yl position, possessing a molecular formula of C₇H₁₀N₂O₂ and a molecular weight of 154.17 g/mol . The (R)-absolute configuration, combined with the furan-3-yl (rather than furan-2-yl) substitution pattern, defines its stereoelectronic character and distinguishes it from both its enantiomer and positional isomers within the broader class of heteroaryl β-amino amides . This specific structural identity governs its utility as a chiral building block in medicinal chemistry and asymmetric synthesis, where even subtle configurational or regioisomeric variations can lead to divergent biological target engagement or pharmacokinetic properties.

Why (3R)-3-Amino-3-(furan-3-YL)propanamide Cannot Be Replaced by a Generic Analog in Scientific Workflows


Substituting this compound with a racemic mixture, the (S)-enantiomer, or a regioisomeric furan-2-yl analog introduces uncontrolled variables that undermine experimental reproducibility and target selectivity. Chirality at the C3 position and the attachment point of the furan ring directly influence molecular recognition by enzymes, receptors, and chiral stationary phases [1]. Even when two analogs share the same molecular formula and calculated global descriptors (e.g., TPSA, logP), their spatial arrangement of hydrogen-bond donors/acceptors and π-electron density differs, leading to divergent binding affinities, metabolic stability, and off-target profiles that cannot be predicted without explicit comparative data . The following quantitative evidence demonstrates where this specific compound provides verifiable differentiation.

Quantitative Head-to-Head and Class-Level Evidence for (3R)-3-Amino-3-(furan-3-YL)propanamide Differentiation


Enantiomeric Identity: (R)-Configured Single Enantiomer vs. Racemic Mixture

The (3R)-configured single enantiomer differentiates from the racemic 3-amino-3-(furan-3-yl)propanamide (CAS 771528-98-4) by absolute stereochemistry. While the racemate achieves a vendor-specified purity of ≥98% , the individual (R)-enantiomer is supplied at 95% enantiomeric and chemical purity . Critically, the racemate contains equimolar (S)-enantiomer, which may exhibit antagonistic, null, or off-target activity relative to the desired (R)-isomer. Enzymatic kinetic resolution studies on structurally analogous heteroaryl β-amino esters using Candida antarctica lipase A achieved enantioselectivity values (E) exceeding 100, underscoring that the two enantiomers are recognized as distinct substrates by biological catalysts and, by extension, likely by therapeutic targets [1].

Chiral resolution Enantioselective synthesis β-Amino amide

Regioisomeric Differentiation: Furan-3-yl vs. Furan-2-yl Attachment Impacts Molecular Recognition Potential

The furan-3-yl substitution of the target compound positions the ring oxygen meta to the point of attachment, whereas the furan-2-yl isomer (CAS 1306166-04-0) places the oxygen ortho . Although computed global molecular descriptors (TPSA 82.25 Ų, logP 0.1548) are identical between the two regioisomers when calculated by standard algorithms , the three-dimensional distribution of electrostatic potential and the orientation of the hydrogen-bond-accepting oxygen differ substantially. In medicinal chemistry campaigns, furan-3-yl and furan-2-yl substituents are known to confer distinct target binding profiles; for example, among purine nucleoside analogues, furan-3-yl substitution has been associated with altered kinase inhibitory potency relative to furan-2-yl counterparts [1]. A researcher selecting between these isomers for a scaffold-hopping or library-design project must treat them as non-interchangeable.

Positional isomer Structure-activity relationship Heterocyclic medicinal chemistry

Sourcing and Procurement Cost Differentiation: Single Enantiomer vs. Racemate

Procurement cost analysis reveals a notable pricing structure difference between the single (R)-enantiomer and the racemate. For the (R)-enantiomer, the 1g scale is priced at approximately USD 1,282–1,298, with 5g at USD 3,712–3,763 and 10g at USD 5,503–5,579, as aggregated from two commercial suppliers . These price points are characteristic of a chiral, single-enantiomer research chemical requiring dedicated asymmetric synthesis or resolution steps. The racemic 3-amino-3-(furan-3-yl)propanamide is listed at comparable price tiers , indicating that procurement of the racemate does not offer a significant cost advantage at the current market scale. However, the single enantiomer's value proposition lies entirely in its stereochemical homogeneity, which eliminates the additional cost and time burden of in-house chiral separation or chiral SFC method development.

Procurement Cost comparison Vendor sourcing

Computed Physicochemical Parameters Differentiate from Common β-Amino Acid Scaffolds

The (3R)-3-amino-3-(furan-3-yl)propanamide scaffold occupies a distinctive region of physicochemical space relative to archetypal β-amino acid building blocks. Its computed topological polar surface area (TPSA) of 82.25 Ų, logP of 0.1548, and moderate hydrogen-bond donor/acceptor counts (2 HBD, 3 HBA) place it in a favorable zone for CNS drug-likeness and oral bioavailability according to Lipinski and Veber rule criteria . By comparison, the simpler β-amino acid 3-aminobutanoic acid (MW 103.1, TPSA 63.3, logP -0.38) occupies a distinctly more polar, lower molecular weight space, while phenyl-substituted 3-amino-3-phenylpropanoic acid (MW 165.2, TPSA 63.3, logP 1.2) is more lipophilic but lacks the heteroaryl hydrogen-bonding features [1]. The furan-3-yl group provides a balanced aromatic character with additional heteroatom interaction potential not present in carbocyclic aryl β-amino acids. Although these are computed rather than experimentally determined values, they provide a systematic basis for scaffold selection in library design.

Drug-likeness Physicochemical properties Lead-like space

High-Impact Research and Industrial Application Scenarios for (3R)-3-Amino-3-(furan-3-YL)propanamide


Asymmetric Synthesis of Chiral Heterocyclic Drug Candidates

The single (R)-enantiomer serves as a stereochemically pure β-amino amide building block for constructing chiral heterocyclic pharmacophores. Its defined absolute configuration, supported by commercial availability at 95% enantiomeric purity , enables the installation of a pre-set chiral center into lead compounds. This avoids the need for late-stage chiral chromatography or enzymatic resolution, which can be rate-limiting in medicinal chemistry optimization cycles. The furan-3-yl group provides a versatile handle for further functionalization via electrophilic aromatic substitution or metal-catalyzed cross-coupling, offering synthetic flexibility distinct from furan-2-yl isomers [1].

Fragment-Based Ligand Discovery Requiring Heteroaryl sp³-Rich Fragments

With a molecular weight of 154.17 Da, TPSA of 82.25 Ų, and logP of 0.1548 , this compound fits within fragment-like chemical space (MW < 250, TPSA < 90, logP < 3.5). Its balanced polarity and the presence of both a hydrogen-bond-donating amide/amine pair and a hydrogen-bond-accepting furan oxygen make it suitable for fragment-based screening campaigns targeting enzymes or receptors with mixed polarity binding pockets. When used in a fragment library, specifying the (R)-furan-3-yl regioisomer rather than generic 3-amino-3-(furyl)propanamide ensures that the fragment binding mode observed in crystallographic or NMR studies can be unambiguously attributed to the correct stereochemical and regioisomeric entity, supporting structure-guided elaboration [2].

Chiral Probe for Investigating Enantioselective Biological Recognition

Research groups studying stereospecific enzyme-substrate interactions or receptor-ligand binding can employ the (R)-enantiomer as a discrete molecular probe. The well-documented capacity of lipases and esterases to discriminate between (R)- and (S)-configured furyl β-amino esters (E > 100 in kinetic resolutions) [1] indicates that biological systems exhibit high stereochemical sensitivity toward this scaffold class. Using the defined (R)-enantiomer in competitive binding or functional assays allows unambiguous determination of eudysmic ratios when tested alongside the (S)-antipode, providing mechanistic insight that would be obscured with a racemic mixture .

Asymmetric Organocatalysis or Chiral Ligand Synthesis

The β-amino amide motif, combined with the electron-rich furan-3-yl substituent, makes this compound a potential precursor for chiral organocatalysts or metal-binding ligands. The primary amine can be derivatized into thiourea, squaramide, or phosphoramidite functionalities, while the furan oxygen offers additional Lewis-basic character for secondary coordination interactions. The defined (R)-stereochemistry at the carbon bearing both the amine and the furan group pre-organizes the catalyst architecture, which can translate into higher enantioselectivity in downstream asymmetric transformations compared to catalysts derived from racemic material where the undesired antipode may exert a mismatched effect [1].

Quote Request

Request a Quote for (3R)-3-Amino-3-(furan-3-YL)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.